![molecular formula C16H21N3O B7516788 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide, also known as TAK-915, is a novel drug compound that has been developed for the treatment of cognitive disorders. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. TAK-915 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various cognitive disorders.
作用機序
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide works by inhibiting the activity of PDE4D, which is an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide increases the levels of cAMP, which in turn activates various signaling pathways that are important for cognitive function and memory formation.
Biochemical and physiological effects:
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. These include increased levels of cAMP, increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), and increased synaptic plasticity. 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide has also been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to cognitive dysfunction.
実験室実験の利点と制限
One of the main advantages of 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide for lab experiments is its selectivity for PDE4D, which allows for more precise targeting of the cAMP signaling pathway. However, one limitation of 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide. One area of interest is the development of more potent and selective PDE4D inhibitors, which may have even greater therapeutic potential for cognitive disorders. Another area of interest is the identification of biomarkers that can be used to predict patient response to 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide, which could help to personalize treatment and improve outcomes. Finally, there is also interest in exploring the potential use of 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide in combination with other drugs, such as cholinesterase inhibitors, to enhance cognitive function in patients with Alzheimer's disease.
合成法
The synthesis of 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide involves a multi-step process that starts with the reaction of 2-methylphenethylamine with ethyl acetoacetate to form the corresponding pyrazole compound. This is followed by a series of reactions involving the introduction of various functional groups, including the carboxamide group and the trimethyl group. The final product is obtained through a purification process that involves chromatography and recrystallization.
科学的研究の応用
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide has been extensively studied in preclinical models of cognitive dysfunction, including animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In these studies, 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide has been shown to improve cognitive function and memory performance, as well as reduce symptoms of anxiety and depression.
特性
IUPAC Name |
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10-8-6-7-9-14(10)11(2)17-16(20)15-12(3)18-19(5)13(15)4/h6-9,11H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBCRINAQNPEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

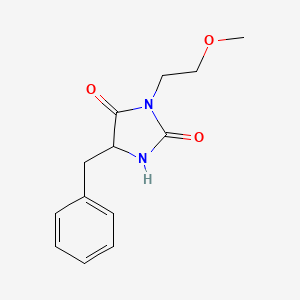
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
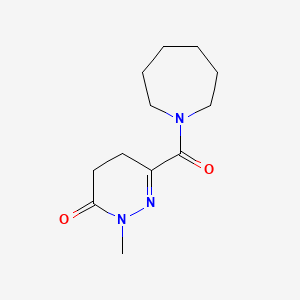
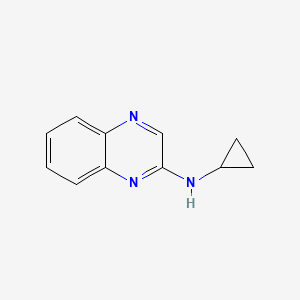

![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
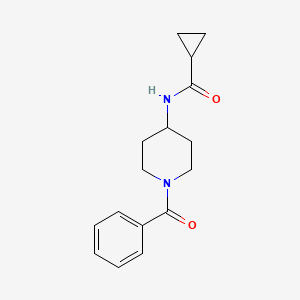
![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)

![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
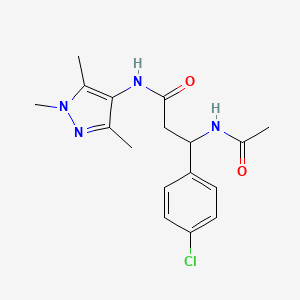
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)